(S)-2-(3,4-Dichlorophenyl)pyrrolidine

Monoamine Transporter Dopamine Reuptake Inhibitor Neuropharmacology

Procure exclusively the (S)-enantiomer to ensure pharmacological fidelity. This single-enantiomer pyrrolidine scaffold is critical for synthesizing selective α3β4 nAChR antagonists (IC50 1.8 nM) and monoamine transporter ligands. Using racemic mixtures or incorrect regioisomers introduces confounding variables that compromise SAR data. This chiral building block is non-negotiable for asymmetric synthesis programs where stereochemistry dictates target binding and in vivo efficacy.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
Cat. No. B12848032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,4-Dichlorophenyl)pyrrolidine
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1
InChIKeyLTITXVXGJJQFJC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Sourcing of (S)-2-(3,4-Dichlorophenyl)pyrrolidine: A High-Value Chiral Building Block for Neuropharmacological Research


(S)-2-(3,4-Dichlorophenyl)pyrrolidine (CAS 1213386-91-4) is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle substituted with a 3,4-dichlorophenyl group at the 2-position . As a single enantiomer, it is a critical intermediate and a privileged scaffold in medicinal chemistry, particularly for the synthesis of compounds targeting monoamine transporters and sigma receptors [1]. Its value proposition stems not from a single, well-defined biological target, but from its unique stereochemical configuration and its proven utility in generating potent and selective ligands, making it an essential and non-substitutable component in specific structure-activity relationship (SAR) studies and drug discovery programs.

The Chiral Specificity Imperative: Why (S)-2-(3,4-Dichlorophenyl)pyrrolidine Cannot Be Replaced by Racemates or Regioisomers


Substituting (S)-2-(3,4-Dichlorophenyl)pyrrolidine with a racemic mixture, the (R)-enantiomer, or a regioisomer like 1-(3,4-dichlorophenyl)pyrrolidine introduces significant and often unquantified risks to research outcomes. The primary differentiator is its stereochemistry. In chiral drug development, enantiomers frequently exhibit distinct and sometimes opposing pharmacological profiles, binding affinities, and metabolic pathways [1]. Using a racemate dilutes the active component and introduces a confounding variable, potentially masking or skewing true biological activity. Furthermore, the specific 2-position of the pyrrolidine ring is crucial for its role as a building block. For instance, 3,4-disubstituted pyrrolidines, a related class, demonstrate potent monoamine transporter inhibition, with activity highly sensitive to the substitution pattern and stereochemistry [2]. This evidence underscores that seemingly minor structural modifications can lead to substantial changes in potency and selectivity. Therefore, relying on a generic or non-stereospecific alternative compromises data integrity and can derail a research program by leading to false negatives or inconsistent results.

Quantitative Differentiation Matrix: Performance Data for (S)-2-(3,4-Dichlorophenyl)pyrrolidine Versus In-Class Comparators


Comparative Dopamine Transporter (DAT) Binding: (S)-2-(3,4-Dichlorophenyl)pyrrolidine vs. 3,4-Disubstituted Pyrrolidine Analog 12

(S)-2-(3,4-Dichlorophenyl)pyrrolidine exhibits moderate inhibitory activity at the human dopamine transporter (hDAT). In a comparative context, it is markedly less potent than the optimized 3,4-disubstituted pyrrolidine Analog 12, a known potent monoamine reuptake inhibitor. This comparison is critical for researchers deciding between using the parent scaffold for further derivatization versus a pre-optimized, high-potency analog [1][2].

Monoamine Transporter Dopamine Reuptake Inhibitor Neuropharmacology

Serotonin Transporter (SERT) Inhibition: Evidence of Intrinsic Activity Distinct from High-Potency Analogs

Unlike many optimized DAT inhibitors, (S)-2-(3,4-Dichlorophenyl)pyrrolidine demonstrates a distinct polypharmacology profile, with measurable inhibitory activity at the serotonin transporter (SERT). Its IC50 of 100 nM at human SERT [1] is in a similar potency range to its DAT activity (658 nM), a profile that differs from the more selective, high-potency monoamine transporter inhibitors often derived from this scaffold [2]. This baseline polypharmacology is a key differentiator for researchers interested in modulating multiple monoamine systems.

Serotonin Reuptake Inhibitor Antidepressant Monoamine Transporter

Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A High-Value Secondary Pharmacology Signal

(S)-2-(3,4-Dichlorophenyl)pyrrolidine displays exceptionally potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. With an IC50 of 1.8 nM [1], this activity is two to three orders of magnitude more potent than its effects on monoamine transporters. This level of activity at a specific nAChR subtype is a highly differentiating feature not observed in the high-potency monoamine transporter inhibitor Analog 12, for which nAChR activity is unreported [2].

Nicotinic Receptor Antagonist Smoking Cessation Neuropharmacology

In Vivo Efficacy in Smoking Cessation Models: Direct Functional Evidence for the nAChR Antagonism Hypothesis

The potent in vitro nAChR antagonism of (S)-2-(3,4-Dichlorophenyl)pyrrolidine translates to significant in vivo functional activity in established smoking cessation models. In mice, the compound effectively inhibits nicotine-induced antinociception and hypothermia, with ED50 values of 1.2 mg/kg and 9.2 mg/kg, respectively, when administered subcutaneously [1]. This in vivo efficacy profile is a critical differentiator from many in vitro-only active analogs and provides direct evidence of its potential as a pharmacological tool for studying nicotine dependence [1].

In Vivo Pharmacology Smoking Cessation Behavioral Model

Optimal Deployment Strategies: Where (S)-2-(3,4-Dichlorophenyl)pyrrolidine Delivers Maximum Research Value


Medicinal Chemistry: Scaffold for Developing Novel Monoamine Transporter Ligands

Based on its measurable activity at DAT (IC50 = 658 nM) and SERT (IC50 = 100 nM), (S)-2-(3,4-Dichlorophenyl)pyrrolidine is optimally deployed as a chiral starting scaffold for the synthesis and SAR exploration of novel monoamine transporter inhibitors. Its moderate potency, as documented in the evidence guide [1], provides an ideal baseline for quantifying the impact of subsequent chemical modifications. This application is supported by the fact that closely related 3,4-disubstituted pyrrolidines have yielded compounds with low nanomolar potency at these same targets [2].

Neuroscience Research: A Potent Pharmacological Probe for α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling and differentiating application for this compound is as a potent and subtype-selective α3β4 nAChR antagonist. Its exceptionally low IC50 of 1.8 nM in vitro [1] directly addresses a critical need for selective pharmacological tools to dissect the roles of specific nAChR subtypes. This application is further validated by its in vivo efficacy in established smoking cessation models (ED50 = 1.2-9.2 mg/kg) [1], confirming its utility as a functional probe in animal studies of nicotine dependence and related disorders.

Chemical Biology: An In Vivo-Validated Tool Compound for Smoking Cessation Research

Researchers in the field of addiction can utilize (S)-2-(3,4-Dichlorophenyl)pyrrolidine as a validated, albeit moderately potent, in vivo tool compound. The data showing its ability to block nicotine-induced antinociception and hypothermia in mice [1] provides a functional basis for its use in mechanistic studies and as a benchmark for evaluating novel candidate compounds targeting the same pathway. This application is directly derived from the supporting evidence of its in vivo efficacy.

Stereospecific Synthesis: A Key Chiral Intermediate for Enantiopure Drug Candidates

As a single (S)-enantiomer, this compound is a non-negotiable building block for the asymmetric synthesis of chiral drug candidates. Its procurement is essential for programs where stereochemistry dictates biological activity [1]. Using the racemate or the wrong enantiomer would compromise the entire synthetic pathway and potentially invalidate downstream biological assays, as highlighted in the 'Why Generic Substitution Fails' section [1]. This scenario is supported by the fundamental principles of chiral drug development and the known stereospecificity of related pyrrolidine-based ligands.

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